[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate
Description
[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate is a structured triglyceride composed of a glycerol backbone esterified with two saturated stearic acid (octadecanoic acid, C18:0) chains and one polyunsaturated linoleic acid (C18:2, 9Z,12Z) chain. The compound’s structure can be represented as 1-octadecanoate-2-linoleate-3-octadecanoate-sn-glycerol, where the stereospecific numbering (sn) positions define the spatial arrangement of the acyl groups. This mixed triglyceride exhibits unique physicochemical properties due to the combination of saturated and unsaturated fatty acids, making it relevant in food science, lipid metabolism studies, and industrial applications such as emulsifiers or bioactive carriers .
Properties
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,27,30,54H,4-17,19-20,22-26,28-29,31-53H2,1-3H3/b21-18-,30-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQDFMKSIQCOGR-QYIMKBBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/18:2(9Z,12Z)/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0045073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Distearoyl-2-Linoleoyl-rac-glycerol can be synthesized through the esterification of glycerol with stearic acid and linoleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards the formation of the triacylglycerol .
Industrial Production Methods
In industrial settings, the production of 1,3-Distearoyl-2-Linoleoyl-rac-glycerol involves the use of high-purity stearic acid and linoleic acid, along with glycerol . The process is carried out in large reactors equipped with efficient mixing and heating systems to ensure uniform reaction conditions . The product is then purified through processes such as distillation and crystallization to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Distearoyl-2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Transesterification: The compound can undergo transesterification reactions with other alcohols or fatty acids, leading to the formation of different triacylglycerols.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of catalysts such as transition metal ions.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used in transesterification reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (stearic acid and linoleic acid) and glycerol.
Transesterification: Various triacylglycerols depending on the reactants used.
Scientific Research Applications
1,3-Distearoyl-2-Linoleoyl-rac-glycerol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Distearoyl-2-Linoleoyl-rac-glycerol involves its interaction with lipid metabolism pathways. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The linoleic acid moiety can be further metabolized to produce bioactive compounds such as prostaglandins and leukotrienes . The stearic acid moiety contributes to the structural integrity of cell membranes and serves as an energy source .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triglycerides are classified based on fatty acid composition, chain length, and degree of unsaturation. Below is a detailed comparison of the target compound with structurally related triglycerides and phospholipids:
Structural and Physicochemical Properties
*Calculated based on analogous triglycerides. †Estimated from mixed-acid triglyceride data .
Biological Activity
The compound [2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate, also known as a glycerolipid, is a complex lipid that plays significant roles in biological systems. This article reviews its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound consists of a glycerol backbone with two fatty acid chains: one derived from oleic acid and another from stearic acid. Its molecular formula is with a molecular weight of 746.1 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C42H82O7 |
| Molecular Weight | 746.1 g/mol |
| CAS Number | 88542-95-4 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its incorporation into cell membranes. It influences membrane fluidity and permeability, which can affect various cellular processes such as signaling pathways and lipid metabolism. The linoleic acid moiety can undergo oxidation to produce bioactive lipid mediators that are involved in inflammatory responses and cellular signaling.
Biological Activity
- Cell Membrane Dynamics : This compound is integral to the structure and function of cell membranes, affecting their fluidity and the activity of membrane proteins.
- Lipid Metabolism : It has been shown to influence lipid metabolism pathways, potentially impacting conditions related to obesity and metabolic syndrome.
- Anti-inflammatory Properties : The oxidized products of the linoleic acid moiety exhibit anti-inflammatory effects, making this compound a candidate for therapeutic applications in inflammatory diseases.
Study 1: Lipid Metabolism in Obesity Models
A study investigated the effects of this compound on lipid metabolism in obese mice models. The results indicated that administration led to a significant reduction in body fat percentage and improved lipid profiles compared to control groups.
Study 2: Membrane Fluidity and Protein Interaction
Research focused on the incorporation of this glycerolipid into model membranes demonstrated enhanced fluidity and altered protein interactions, suggesting potential implications for drug delivery systems.
Applications
- Pharmaceuticals : Due to its role in membrane dynamics, it can be used in drug formulation to improve bioavailability.
- Nutraceuticals : Its anti-inflammatory properties make it a candidate for dietary supplements aimed at reducing inflammation.
- Cosmetics : Its emulsifying properties are beneficial in cosmetic formulations for skin hydration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
